Cas no 2404734-16-1 (5-Bromo-7-fluoro-6-methoxy-1H-indazole)

5-Bromo-7-fluoro-6-methoxy-1H-indazole 化学的及び物理的性質
名前と識別子
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- 5-Bromo-7-fluoro-6-methoxy-1H-indazole
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- MDL: MFCD32632224
- インチ: 1S/C8H6BrFN2O/c1-13-8-5(9)2-4-3-11-12-7(4)6(8)10/h2-3H,1H3,(H,11,12)
- InChIKey: TZKQJWKVMIZNML-UHFFFAOYSA-N
- SMILES: BrC1=CC2C=NNC=2C(=C1OC)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 195
- XLogP3: 2.3
- トポロジー分子極性表面積: 37.9
5-Bromo-7-fluoro-6-methoxy-1H-indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR021QHR-100mg |
5-Bromo-7-fluoro-6-methoxy-1H-indazole |
2404734-16-1 | 95% | 100mg |
$945.00 | 2025-02-13 | |
Ambeed | A1707131-100mg |
5-Bromo-7-fluoro-6-methoxy-1H-indazole |
2404734-16-1 | 98% | 100mg |
$862.0 | 2024-07-28 | |
abcr | AB560395-500mg |
5-Bromo-7-fluoro-6-methoxy-1H-indazole; . |
2404734-16-1 | 500mg |
€1160.50 | 2025-02-14 | ||
abcr | AB560395-250 mg |
5-Bromo-7-fluoro-6-methoxy-1H-indazole; . |
2404734-16-1 | 250MG |
€778.20 | 2023-07-11 | ||
abcr | AB560395-1g |
5-Bromo-7-fluoro-6-methoxy-1H-indazole; . |
2404734-16-1 | 1g |
€1602.10 | 2025-02-14 | ||
Aaron | AR021QHR-250mg |
5-Bromo-7-fluoro-6-methoxy-1H-indazole |
2404734-16-1 | 95% | 250mg |
$1222.00 | 2025-02-13 | |
abcr | AB560395-250mg |
5-Bromo-7-fluoro-6-methoxy-1H-indazole; . |
2404734-16-1 | 250mg |
€827.50 | 2025-02-14 |
5-Bromo-7-fluoro-6-methoxy-1H-indazole 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
5-Bromo-7-fluoro-6-methoxy-1H-indazoleに関する追加情報
Introduction to 5-Bromo-7-fluoro-6-methoxy-1H-indazole (CAS No. 2404734-16-1)
5-Bromo-7-fluoro-6-methoxy-1H-indazole (CAS No. 2404734-16-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole class, which is known for its broad spectrum of biological activities. The presence of bromine, fluoro, and methoxy substituents in its molecular structure imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The molecular formula of 5-Bromo-7-fluoro-6-methoxy-1H-indazole is C₈H₅BrFN₂O, and its structural features include a bromine atom at the 5-position, a fluoro group at the 7-position, and a methoxy group at the 6-position of the indazole ring. These substituents not only influence the electronic properties of the molecule but also play a crucial role in its interactions with biological targets. The indazole core itself is a fused bicyclic system consisting of a benzene ring and a pyrrole ring, which is commonly found in many bioactive natural products and pharmaceuticals.
In recent years, 5-Bromo-7-fluoro-6-methoxy-1H-indazole has been extensively studied for its potential applications in various therapeutic areas. One of the most promising areas of research is its use as an intermediate in the synthesis of small-molecule inhibitors targeting cancer-related pathways. The indazole scaffold is particularly relevant in oncology due to its ability to modulate key enzymes and receptors involved in cell proliferation and survival.
Recent studies have highlighted the significance of 5-Bromo-7-fluoro-6-methoxy-1H-indazole in developing novel anticancer agents. For instance, researchers have demonstrated that derivatives of this compound can inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cells. The bromine and fluoro substituents enhance the binding affinity of these derivatives to their target proteins, leading to potent inhibitory effects. Additionally, the methoxy group contributes to metabolic stability, ensuring that the compound remains active within the biological system.
The structural versatility of 5-Bromo-7-fluoro-6-methoxy-1H-indazole also makes it a valuable tool for medicinal chemists. By modifying different positions on the indazole ring or introducing additional functional groups, researchers can generate libraries of compounds with tailored pharmacological properties. This approach has been instrumental in identifying lead compounds for further optimization.
Another area where 5-Bromo-7-fluoro-6-methoxy-1H-indazole has shown promise is in the treatment of infectious diseases. The indazole scaffold has been found to exhibit antimicrobial activity against various pathogens. The presence of electron-withdrawing groups such as bromine and fluoro enhances the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Recent breakthroughs in computational chemistry have further accelerated the discovery process for 5-Bromo-7-fluoro-6-methoxy-1H-indazole derivatives. Advanced molecular modeling techniques allow researchers to predict the binding modes and affinity of these compounds to biological targets with high accuracy. This has enabled the rapid design of novel analogs with improved pharmacokinetic profiles and reduced side effects.
The synthesis of 5-Bromo-7-fluoro-6-methoxy-1H-indazole involves multi-step organic reactions that require precise control over reaction conditions. Key steps include halogenation, functional group transformations, and purification techniques to obtain high-purity material. The use of modern synthetic methodologies ensures that researchers can produce this compound in sufficient quantities for both preclinical studies and industrial applications.
In conclusion, 5-Bromo-7-fluoro-6-methoxy-1H-indazole (CAS No. 2404734-16-1) is a versatile heterocyclic compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases, particularly cancer and infectious disorders. Ongoing research continues to uncover new applications for this compound, underscoring its importance in modern drug discovery efforts.
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